1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione
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Overview
Description
1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione is a chemical compound known for its unique structure and properties. It is a small molecule inhibitor with significant potential in various scientific fields, particularly in cancer research due to its ability to target proteins essential for cancer cell growth and replication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione involves several steps. One common method includes the reaction of morpholine derivatives with pyrimidine-2,4-dione under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels. The compound is then stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell growth.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by targeting specific proteins essential for cancer cell growth and replication. It binds to these proteins, inhibiting their function and leading to tumor shrinkage and cell death. The molecular targets include enzymes involved in DNA replication and repair, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-5-methylpyrimidine-2,4-dione
- 1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-5-methyl-2,4(1H,3H)-pyrimidinedione
Uniqueness
1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione is unique due to its specific stereochemistry and the presence of both morpholine and diazinane rings. This structure allows it to interact with a wide range of biological targets, making it versatile in various research applications.
Properties
Molecular Formula |
C9H15N3O4 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H15N3O4/c13-5-6-3-10-4-8(16-6)12-2-1-7(14)11-9(12)15/h6,8,10,13H,1-5H2,(H,11,14,15)/t6-,8+/m0/s1 |
InChI Key |
OKIVJALCCCQYFQ-POYBYMJQSA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2CNC[C@H](O2)CO |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2CNCC(O2)CO |
Origin of Product |
United States |
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